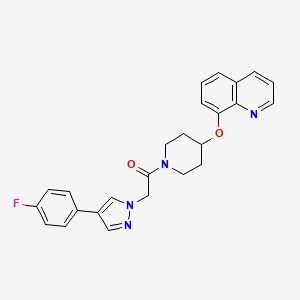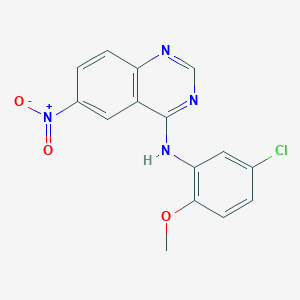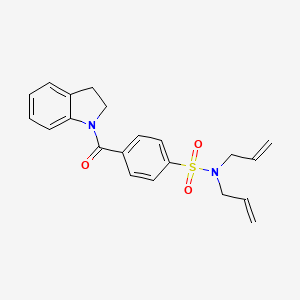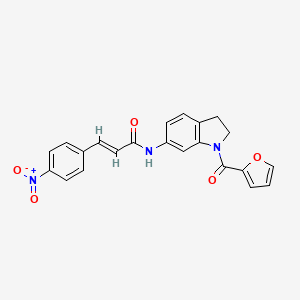
(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of “(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone” is complex, with several functional groups. These include an ethoxy group, a pyridazinyl group, a piperazinyl group, and a methoxyphenyl group. The exact structure would need to be confirmed by techniques such as 1H-NMR, 13C-NMR, and ESI-HRMS .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound shows potential in antimicrobial applications. Research indicates that similar compounds, such as those derived from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, have been used to prepare derivatives that exhibit variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Spectroscopic Characterization and Crystal Structures
The compound's analogs have been studied for their spectroscopic characterization and crystal structures. For example, chlorodiorganotin(IV) complexes of 4-(2-methoxyphenyl)piperazine-1-carbodithioate (a closely related compound) have been synthesized and characterized, revealing distorted trigonal bipyramidal geometries around the central Sn atom (ZIA-UR-REHMAN et al., 2008).
Anticancer and Antituberculosis Studies
Compounds similar to (4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone have been synthesized and tested for anticancer and antituberculosis activities. For instance, derivatives of 1-(4-Chlorophenyl) cyclopropyl (piperazin-1-yl) methanone showed significant activity in these areas (Mallikarjuna, Padmashali, & Sandeep, 2014).
Potential in Treating Obesity
A study on 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, which has a similar structure, showed its effectiveness as a 5-HT2C agonist, exhibiting dose-dependent inhibition of food intake and reduction in body weight, suggesting a potential application in treating obesity (Kalgutkar et al., 2007).
Selective Estrogen Receptor Modulators
Compounds with similar structures have been studied for their role as selective estrogen receptor modulators (SERMs). For example, raloxifene analogs have shown substantial increases in estrogen antagonist potency, suggesting potential use in treating conditions like breast cancer (Palkowitz et al., 1997).
Direcciones Futuras
The future directions for research on “(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone” could include further exploration of its potential applications in various fields. Additionally, more studies could be conducted to evaluate its biological activity and potential use in the treatment of diseases .
Propiedades
IUPAC Name |
[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)14-4-6-15(24-2)7-5-14/h4-9H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUADBSICZDTERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea](/img/structure/B2856693.png)


![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide](/img/structure/B2856700.png)



![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2856705.png)

![N-(4-bromo-3-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2856710.png)
![4-({4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2856711.png)


